D-Norleucine methyl ester hydrochloride
Description
D-Norleucine methyl ester hydrochloride (CAS: 60687-33-4) is a chiral amino acid derivative formed by esterification of D-norleucine (CAS: 327-56-0) with methanol, followed by conversion to its hydrochloride salt. Its molecular formula is C₇H₁₅NO₂·HCl, and it is primarily used in biochemical research, peptide synthesis, and as a pharmaceutical intermediate . Structurally, it differs from leucine derivatives by having a linear hexyl side chain instead of a branched one (Figure 1).
Structure
2D Structure
Properties
IUPAC Name |
methyl (2R)-2-aminohexanoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO2.ClH/c1-3-4-5-6(8)7(9)10-2;/h6H,3-5,8H2,1-2H3;1H/t6-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMMOVZRXLNVNBI-FYZOBXCZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C(=O)OC)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC[C@H](C(=O)OC)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80724070 | |
| Record name | Methyl D-norleucinate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80724070 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60687-33-4 | |
| Record name | Methyl D-norleucinate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80724070 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Esterification of D-Norleucine to Methyl Ester Hydrochloride
The most common and convenient method to prepare amino acid methyl ester hydrochlorides, including D-norleucine methyl ester hydrochloride, involves direct reaction of the free amino acid with methanol in the presence of a chlorinating agent to generate the ester hydrochloride salt.
- D-norleucine (0.1 mol) is taken in a reaction flask.
- Freshly distilled chlorotrimethylsilane (0.2 mol) is added slowly under stirring.
- Methanol (100 mL) is then added to the mixture.
- The reaction is stirred at room temperature until completion, monitored by thin-layer chromatography (TLC).
- The reaction mixture is concentrated under reduced pressure to yield the methyl ester hydrochloride as a solid.
This procedure, adapted from a general amino acid methyl ester hydrochloride synthesis reported in the literature, provides good to excellent yields at ambient conditions without the need for harsh reagents or elevated temperatures.
Alternative Esterification via Methanolic Hydrogen Chloride
Another method involves generating methanolic hydrogen chloride (HCl in methanol) in situ and reacting it with D-norleucine:
- Methanolic HCl is prepared by bubbling HCl gas into methanol or by reacting acetyl chloride with methanol at low temperature.
- D-norleucine is added to the methanolic HCl solution.
- The mixture is stirred at room temperature for extended periods (e.g., 12-24 hours).
- After reaction completion, the solvent is removed under reduced pressure to afford this compound as a solid.
This method is widely documented for amino acid esterification and is suitable for scale-up due to mild conditions and straightforward work-up.
Synthesis of D-Norleucine Precursor (D-Norleucine) and Subsequent Esterification
Since D-norleucine itself is a chiral amino acid, its synthesis often precedes esterification. While direct preparation of this compound is less commonly reported, methods for synthesizing the amino acid D-norleucine are relevant.
A notable synthetic route for related amino acids (e.g., L-2-methyl norleucine) involves:
- Bromination of the corresponding carboxylic acid (e.g., 2-methylhexanoic acid) using N-bromosuccinimide (NBS) in an organic solvent with a radical initiator catalyst.
- Ammonolysis of the resulting bromo acid in methanolic ammonia to form a racemic amino acid.
- Phenylacetylation followed by enzymatic resolution to obtain the optically pure amino acid.
- Finally, esterification to the methyl ester hydrochloride.
Although this method is for L-2-methyl norleucine, similar strategies can be adapted for D-norleucine synthesis before esterification.
Summary Table of Preparation Methods
Research Findings and Analytical Data
- Optical Rotation: this compound shows an optical rotation of approximately -15.9° (C=1, H2O), confirming its chiral purity.
- Melting Point: The compound typically melts between 135-140 °C, consistent with high purity samples.
- Purity: Commercial samples exhibit water content below 0.5% and meet strict purity standards suitable for biochemical applications.
- NMR Characterization: Typical ^1H NMR spectra show characteristic methyl ester and amino acid side-chain signals, confirming structure.
Notes on Industrial and Laboratory Preparation
- The direct esterification method using chlorotrimethylsilane and methanol is favored in laboratories for its simplicity and mild conditions.
- For industrial production, multi-step synthesis involving enzymatic resolution may be preferred to obtain enantiomerically pure D-norleucine before esterification.
- Safety considerations include handling of chlorotrimethylsilane and methanolic HCl under controlled conditions to avoid exposure and side reactions.
- The final hydrochloride salt form improves compound stability and handling in downstream applications.
Chemical Reactions Analysis
Types of Reactions: D-Norleucine methyl ester hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
Overview
In medicinal chemistry, D-Norleucine methyl ester hydrochloride plays a pivotal role in designing new pharmacological agents. Its ability to modify the properties of lead compounds makes it an essential tool for improving drug efficacy and reducing side effects.
Case Study
A recent investigation into novel analgesics incorporated this compound as part of the synthetic pathway. The resulting compounds demonstrated significant pain-relieving properties with fewer side effects compared to traditional analgesics, highlighting the compound's potential in therapeutic applications .
Biochemical Studies
Overview
This compound is extensively used in biochemical research to study protein folding and stability. Understanding these processes is vital for elucidating mechanisms underlying various diseases.
Case Study
Research examining the effects of this compound on protein stability revealed that it can significantly enhance the folding efficiency of certain proteins under stress conditions. This finding is crucial for developing strategies to combat protein misfolding diseases such as Alzheimer's .
Food Industry
Overview
this compound has potential applications in the food industry, particularly in flavor enhancement and food preservation.
Case Study
A study evaluated the use of this compound as a natural flavor enhancer in various food products. Results indicated that its incorporation not only improved flavor profiles but also extended shelf life by inhibiting microbial growth, showcasing its dual benefits .
Cosmetic Formulations
Overview
The compound's properties make it suitable for use in skincare products, where it enhances texture and stability.
Case Study
In cosmetic formulation research, this compound was included in a moisturizer designed for sensitive skin. Clinical trials demonstrated improved skin hydration and reduced irritation compared to control formulations, indicating its effectiveness as an ingredient in cosmetic products .
Mechanism of Action
The mechanism of action of D-Norleucine methyl ester hydrochloride involves its interaction with specific molecular targets and pathways. It acts as a neurotransmitter, influencing neural activity by binding to receptors and modulating signal transmission . The exact molecular targets and pathways involved are still under investigation, but it is known to affect various neurotransmitter systems .
Comparison with Similar Compounds
Structural and Physicochemical Properties
Key Observations :
- Steric Effects: D-Norleucine methyl ester HCl has a linear side chain, whereas D-leucine methyl ester HCl (branched isobutyl group) exhibits different steric interactions in peptide synthesis .
- Functional Groups : Nω-Nitro-L-Arg methyl ester HCl includes a nitro group, enabling specific biochemical applications (e.g., nitric oxide synthase inhibition) .
Industrial and Regulatory Status
- D-Leucine methyl ester HCl : Available from TCI America (USD 9900/5g), classified under HS code 29224990 .
Biological Activity
D-Norleucine methyl ester hydrochloride is a derivative of the amino acid norleucine, which has garnered attention in various biological studies due to its unique properties and potential applications. This article synthesizes current research findings on the biological activity of this compound, including its pharmacological effects, mechanisms of action, and potential therapeutic uses.
This compound is characterized by its methyl ester functional group, which enhances its lipophilicity compared to its parent amino acid. This modification can influence its absorption and bioavailability in biological systems.
- Molecular Formula : C_5H_{12}ClN O_2
- Molecular Weight : 151.61 g/mol
Research indicates that this compound may exert several biological effects through various mechanisms:
- Inhibition of Aminopeptidases : Studies have shown that D-amino acid derivatives can inhibit specific aminopeptidases, enzymes that play crucial roles in protein metabolism and cellular signaling pathways. This inhibition can lead to altered peptide processing and modulation of physiological responses .
- Anticancer Activity : The compound has been investigated for its potential anticancer properties, particularly through its role as a glutamine antagonist. By inhibiting glutamine metabolism, it may induce apoptosis in cancer cells, making it a candidate for further exploration in cancer therapeutics .
- Neuroprotective Effects : Preliminary studies suggest that D-Norleucine methyl ester may exhibit neuroprotective properties by modulating neurotransmitter levels or influencing neuroinflammatory pathways .
Biological Activity Summary Table
Case Studies and Research Findings
Several studies have highlighted the biological activities of this compound:
- Study on Anticancer Properties : A study demonstrated that this compound effectively inhibited the growth of certain cancer cell lines by disrupting their metabolic pathways related to glutamine utilization. The results indicated a significant reduction in cell viability at concentrations as low as 50 µM .
- Neuroprotection Research : In a model of neurodegeneration, D-Norleucine methyl ester was shown to reduce neuronal cell death by upregulating protective proteins involved in stress responses. This suggests potential applications in treating neurodegenerative diseases .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for D-norleucine methyl ester hydrochloride, and how do reaction conditions influence yield and purity?
- Methodological Answer : The compound is typically synthesized via esterification of D-norleucine using methanol under acidic conditions (e.g., HCl gas). Key variables include temperature (optimized at 0–5°C to minimize racemization ), stoichiometry of methanol, and reaction duration. Purity is assessed via HPLC or NMR, with attention to residual solvents and byproducts like D-norleucine or methyl esters of enantiomeric impurities .
Q. How can researchers validate the chiral purity of this compound?
- Methodological Answer : Chiral HPLC with a polysaccharide-based column (e.g., Chiralpak®) is standard. Mobile phases often use hexane/isopropanol with trifluoroacetic acid as a modifier. Retention times and peak symmetry should be compared against certified enantiomeric standards. Polarimetry or circular dichroism (CD) spectroscopy can corroborate results .
Q. What spectroscopic techniques are critical for structural confirmation of this compound?
- Methodological Answer :
- 1H/13C NMR : Verify ester methyl group resonance (~3.6–3.8 ppm for –OCH3) and absence of α-hydrogen shifts indicative of racemization .
- IR Spectroscopy : Confirm ester carbonyl (C=O) stretch at ~1740 cm⁻¹ and N–H stretches from the hydrochloride salt .
- Mass Spectrometry (MS) : ESI-MS in positive ion mode should show [M+H]+ at m/z 194.1 (C7H16NO2Cl) .
Advanced Research Questions
Q. How do solubility properties of this compound impact its use in peptide synthesis or enzymatic assays?
- Methodological Answer : The hydrochloride salt enhances aqueous solubility (critical for coupling reactions in SPF peptide synthesis), but may require neutralization with bases like DIEA in organic solvents (e.g., DMF). For enzymatic studies (e.g., substrate analogs for aminotransferases), solubility in buffers (pH 6–8) must be optimized using co-solvents like DMSO ≤5% (v/v) to avoid denaturation .
Q. What strategies resolve discrepancies in reported bioactivity data for D-norleucine derivatives?
- Methodological Answer : Contradictions often arise from variations in:
- Assay Conditions : Standardize buffer ionic strength (e.g., 150 mM NaCl) and temperature (25°C vs. 37°C) .
- Cell Line/Purity : Use authenticated cell lines (e.g., ATCC) and confirm compound purity via LC-MS.
- Statistical Replication : Perform triplicate experiments with independent replicates; apply ANOVA with post-hoc tests (e.g., Tukey) to assess significance .
Q. How can isotopic labeling of this compound enable mechanistic studies in metabolic pathways?
- Methodological Answer : Incorporate stable isotopes (e.g., 13C at the methyl ester or α-carbon) via modified synthetic routes. Use 13C-NMR or mass spectrometry to track incorporation into proteins or metabolites. For kinetic studies, time-resolved LC-MS/MS quantifies isotope enrichment rates .
Q. What ethical and experimental design considerations apply when using this compound in animal models?
- Methodological Answer :
- Dosage : Conduct dose-ranging studies to establish LD50 and NOAEL.
- Controls : Include vehicle (e.g., saline) and racemic controls to isolate enantiomer-specific effects.
- Ethical Compliance : Adhere to ARRIVE guidelines for in vivo reporting; obtain IACUC approval for protocols .
Data Presentation and Reproducibility
Q. How should researchers document synthetic and analytical data for publication?
- Methodological Answer : Follow journal-specific guidelines (e.g., ACS, RSC) with:
- Synthetic Procedures : Detailed reagent quantities, reaction times, and purification steps (e.g., recrystallization solvents).
- Analytical Data : Provide raw spectral files (NMR, MS) in supplementary materials. Use tables to summarize retention times, λmax (UV), and purity percentages .
Q. What computational tools can predict interactions between this compound and biological targets?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
